Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2408964-65-6
VCID: VC5487747
InChI: InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(=O)C12CCC2
Molecular Formula: C11H17NO3
Molecular Weight: 211.261

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate

CAS No.: 2408964-65-6

Cat. No.: VC5487747

Molecular Formula: C11H17NO3

Molecular Weight: 211.261

* For research use only. Not for human or veterinary use.

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate - 2408964-65-6

Specification

CAS No. 2408964-65-6
Molecular Formula C11H17NO3
Molecular Weight 211.261
IUPAC Name tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Standard InChI InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h4-7H2,1-3H3
Standard InChI Key MRBKPJGIOAOIFV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(=O)C12CCC2

Introduction

Structural Characteristics and Nomenclature

Core Architecture

Spirocyclic compounds feature two rings connected through a single atom, creating rigid, three-dimensional frameworks. In tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a seven-membered bicyclic system (heptane) incorporates a nitrogen atom (azaspiro) and a ketone group (3-oxo) within its structure. The tert-butyl carbamate group (-OC(=O)N) at position 1 enhances steric bulk and stability, a common strategy in prodrug design .

Stereochemical Considerations

The spiro junction imposes significant conformational constraints, reducing rotational freedom and stabilizing specific stereoisomers. For the 3-oxo derivative, computational models predict a puckered ring system with the ketone group occupying an equatorial position to minimize steric clash with the tert-butyl moiety .

Comparative Analysis of Isomers

Available data for the 2-oxo and 6-oxo analogs reveal subtle differences in reactivity. For example, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 1363380-93-1) exhibits a molecular weight of 211.26 g/mol and a density of 1.23 g/cm³, while the 2-oxo variant (PubChem CID: 10608554) shares the same molecular formula (C₁₁H₁₇NO₃) but distinct spectroscopic profiles .

Synthetic Methodologies

Key Precursors and Reaction Pathways

Synthesis of tert-butyl azaspiro carboxylates typically begins with azetidine or pyrrolidine derivatives. For instance, tert-butyl 3-oxoazetidine-1-carboxylate serves as a precursor in the preparation of spirocyclic analogs via [2+2] cycloaddition or ring-expansion reactions .

Zinc-Mediated Cyclization

A reported synthesis of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1239320-10-5) involves Zn-Cu mediated cyclization in 1,2-dimethoxyethane under inert atmosphere, yielding 11 g (41%) after column chromatography . This method highlights the role of transition metals in facilitating spiro ring formation.

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is instrumental in masking the amine functionality during synthesis. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, enabling further functionalization.

Physicochemical Properties

Spectral Data

While direct data for the 3-oxo isomer are unavailable, the 6-oxo analog (CAS: 1363380-93-1) exhibits the following characteristics:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.14 (s, 4H), 3.30 (s, 4H), 1.46 (s, 9H) .

  • IR (KBr): Strong absorption at 1720 cm⁻¹ (C=O stretch).

Solubility and Stability

These compounds are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibit limited stability in aqueous media due to hydrolysis of the Boc group. Storage at -20°C under nitrogen is recommended .

Applications in Medicinal Chemistry

Protein Degrader Synthesis

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 1363380-93-1) is employed as a building block in proteolysis-targeting chimeras (PROTACs), leveraging its rigid scaffold to enhance target binding selectivity.

Kinase Inhibitor Development

The spirocyclic framework mimics natural product architectures, making it a promising candidate for allosteric kinase inhibitors. Preliminary studies show nanomolar affinity for CDK2 and Erk2 targets .

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